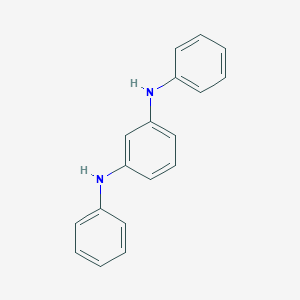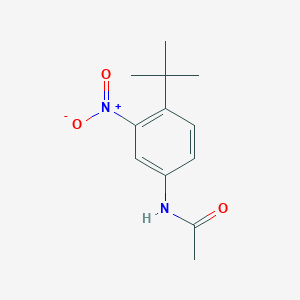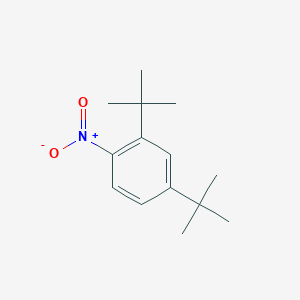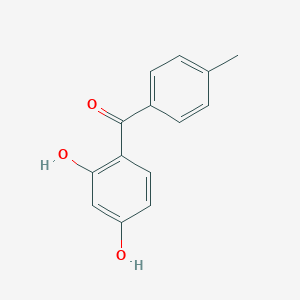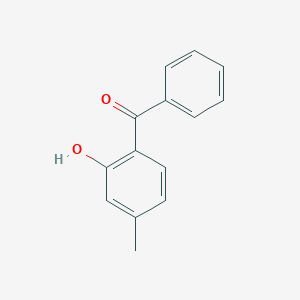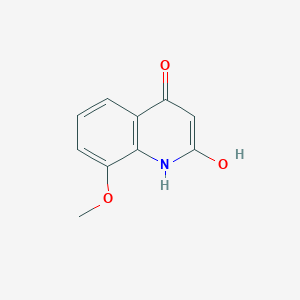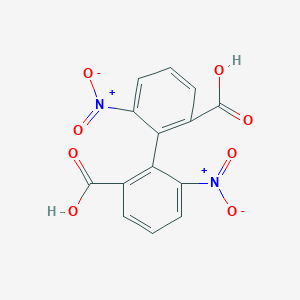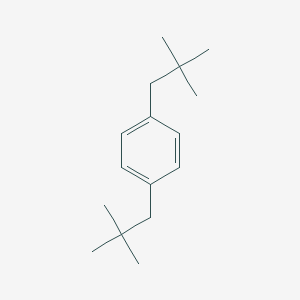
1,4-Bis(2,2-dimethylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2,2-dimethylpropyl)benzene, also known as tetramethyldihydroindenoindene (TMDHI), is a chemical compound that has been widely used in scientific research due to its unique properties. TMDHI is a rigid and bulky molecule that can be used as a building block for the synthesis of various materials.
Mechanism Of Action
The mechanism of action of TMDHI is not fully understood. However, it has been suggested that TMDHI can interact with biological molecules, such as proteins and nucleic acids, through π-π stacking interactions. TMDHI has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase.
Biochemical And Physiological Effects
TMDHI has been shown to have low toxicity in vitro and in vivo. However, TMDHI can accumulate in the liver and spleen, which may affect their functions. TMDHI has also been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One advantage of using TMDHI in lab experiments is its unique properties, such as its rigidity and bulkiness, which can lead to the synthesis of novel materials. However, TMDHI is not readily available commercially, and its synthesis requires multiple steps, which may limit its use in some lab experiments.
Future Directions
There are several future directions for the use of TMDHI in scientific research. One direction is the synthesis of novel materials using TMDHI as a building block. Another direction is the synthesis of metal complexes using TMDHI as a ligand. In medicinal chemistry, TMDHI can be used as a scaffold for the synthesis of potential drugs. Furthermore, the mechanism of action of TMDHI can be further investigated to understand its interactions with biological molecules.
Synthesis Methods
TMDHI can be synthesized through a three-step process. The first step involves the reaction of 2,6-diisopropylphenol with formaldehyde to produce 2,6-bis(2,2-dimethylpropyl)phenol. The second step involves the reaction of 2,6-bis(2,2-dimethylpropyl)phenol with paraformaldehyde to produce 1,4-bis(2,2-dimethylpropyl)benzene. The final step involves the reduction of 1,4-bis(2,2-dimethylpropyl)benzene using sodium borohydride to produce TMDHI.
Scientific Research Applications
TMDHI has been used in various scientific research fields, including organic chemistry, materials science, and medicinal chemistry. TMDHI can be used as a building block for the synthesis of various materials, such as polymers, dendrimers, and liquid crystals. TMDHI has also been used as a ligand for the synthesis of metal complexes. In medicinal chemistry, TMDHI has been used as a scaffold for the synthesis of potential anticancer agents.
properties
CAS RN |
1020-87-7 |
|---|---|
Product Name |
1,4-Bis(2,2-dimethylpropyl)benzene |
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
1,4-bis(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C16H26/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3 |
InChI Key |
HGOYQFVDLBZLGZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=CC=C(C=C1)CC(C)(C)C |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)CC(C)(C)C |
Other CAS RN |
1020-87-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



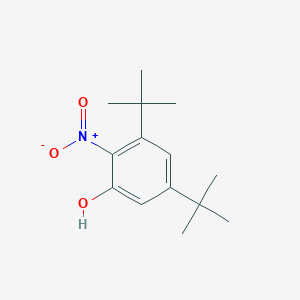
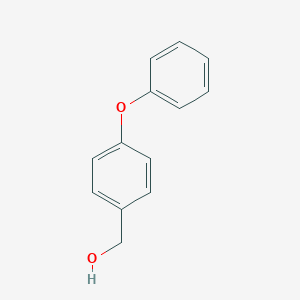
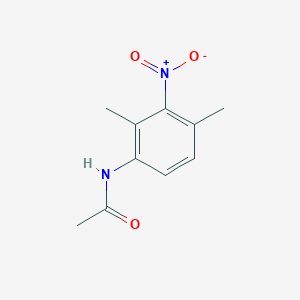
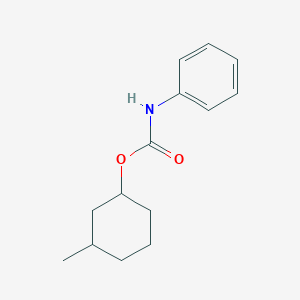

![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)
